アベマシクリブ

概要

説明

アベマシクリブは、主に進行性または転移性乳がんの治療に使用される薬剤です。エライリリーによって開発されたアベマシクリブは、サイクリン依存性キナーゼ4(CDK4)およびサイクリン依存性キナーゼ6(CDK6)の選択的阻害剤として作用します。 これらのキナーゼは細胞周期の調節において重要な役割を果たしており、それらの阻害はがん細胞の増殖を制御するのに役立ちます .

2. 製法

合成経路と反応条件: アベマシクリブの合成は、主要な中間体の調製から始まる複数の手順を伴います。その方法の1つは、2-クロロ-5-ブロモピリジンをテトラヒドロフラン中でイソプロピルマグネシウムクロリドと反応させ、続いてN,N-ジメチルホルムアミドを加えることを含みます。 この反応により、2-クロロ-5-ピリジンホルムアルデヒドが生成され、これはさらにさまざまな手順を経て最終生成物に変換されます .

工業生産方法: アベマシクリブの工業生産は、通常、最適化された反応条件を使用して大規模合成を行うことで、高収率と高純度を実現します。 このプロセスには、精製および品質管理のために高性能液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .

3. 化学反応解析

反応の種類: アベマシクリブは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、体内の代謝と分解に不可欠です .

一般的な試薬と条件:

酸化: アベマシクリブは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。

還元: 還元反応には、水素化ホウ素ナトリウムなどの還元剤を使用することがあります。

主要な生成物: これらの反応から生成される主要な生成物には、体から排泄されるさまざまな代謝産物が含まれます。 これらの代謝産物は、母体化合物よりも活性は低いことが多いですが、排出には不可欠です .

4. 科学研究への応用

アベマシクリブは、幅広い科学研究への応用があります。

化学: サイクリン依存性キナーゼの阻害の研究におけるモデル化合物として使用されます。

生物学: アベマシクリブは、細胞周期の調節とそのがん細胞の増殖への影響を理解するための研究に使用されます。

科学的研究の応用

Abemaciclib has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the inhibition of cyclin-dependent kinases.

Biology: Abemaciclib is employed in research to understand cell cycle regulation and its impact on cancer cell proliferation.

作用機序

アベマシクリブは、サイクリン依存性キナーゼ4と6を阻害することで効果を発揮します。これらのキナーゼは、D型サイクリンと結合して活性化されると、網膜芽細胞腫タンパク質(Rb)のリン酸化を促進し、細胞周期の進行と細胞増殖を引き起こします。 これらのキナーゼを阻害することで、アベマシクリブはRbのリン酸化を防ぎ、それにより細胞周期の進行を停止させ、がん細胞の増殖を抑制します .

6. 類似の化合物との比較

アベマシクリブは、パルボシクリブやリボシクリブなどの他のサイクリン依存性キナーゼ阻害剤と比較されることがよくあります。3つの化合物すべてがCDK4とCDK6を標的としていますが、アベマシクリブは、より高いバイオアベイラビリティや異なる副作用プロファイルなど、独自の薬物動態特性を持っています。 パルボシクリブやリボシクリブとは異なり、アベマシクリブは休薬期間を必要とせずに連続的に投与できます .

類似の化合物:

パルボシクリブ: 乳がんの治療に使用される別のCDK4/6阻害剤。

アベマシクリブの連続投与スケジュールと独自の薬物動態プロファイルは、がん治療の武器庫に貴重な追加物となっています。

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Abemaciclib preferentially inhibits CDK4 kinase activity over CDK6, resulting in the inhibition of cell proliferation . It interacts with these enzymes, leading to a halt in the cell cycle and preventing the uncontrolled cell division characteristic of cancer .

Cellular Effects

Abemaciclib has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the phosphorylation of targets downstream of PIM kinases, including p70S6K, S6, 4EBP1, and BAD .

Molecular Mechanism

The molecular mechanism of action of Abemaciclib involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to CDK4 and CDK6, inhibiting their activity and thus preventing the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Abemaciclib have been observed to change over time . The compound exhibits stability and consistent performance, as demonstrated by an incurred sample reanalysis passing rate exceeding 95% across clinical studies .

Dosage Effects in Animal Models

The effects of Abemaciclib vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is common for such effects to be observed in pharmacokinetic studies.

Metabolic Pathways

Abemaciclib is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Abemaciclib within cells and tissues are critical aspects of its function . While specific transporters or binding proteins that it interacts with are not mentioned in the available literature, such interactions are common for drugs of this nature.

Subcellular Localization

As a small molecule drug, it is likely to diffuse freely across the cell membrane and exert its effects in the cytoplasm or nucleus, where its target proteins (CDK4 and CDK6) are located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib involves multiple steps, starting with the preparation of key intermediates. One of the methods includes the reaction of 2-chloro-5-bromopyridine with isopropyl magnesium chloride in tetrahydrofuran, followed by the addition of N,N-dimethylformamide. This reaction yields 2-chloro-5-pyridineformaldehyde, which is further processed through various steps to obtain the final product .

Industrial Production Methods: Industrial production of Abemaciclib typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions: Abemaciclib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation in the body .

Common Reagents and Conditions:

Oxidation: Abemaciclib can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, often involving nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are often less active than the parent compound but are crucial for its elimination .

類似化合物との比較

Palbociclib: Another CDK4/6 inhibitor used for the treatment of breast cancer.

Ribociclib: Similar to Palbociclib, it is used for treating hormone receptor-positive, HER2-negative breast cancer.

Abemaciclib’s continuous dosing schedule and unique pharmacokinetic profile make it a valuable addition to the arsenal of cancer therapies.

特性

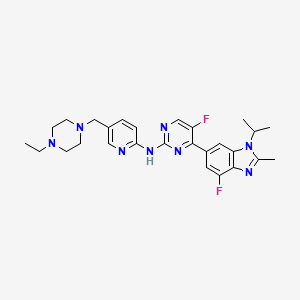

IUPAC Name |

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWDCWONPYILKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673119 | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6. | |

| Record name | Abemaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1231929-97-7 | |

| Record name | Abemaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231929-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abemaciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231929977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abemaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEMACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UAB198HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)